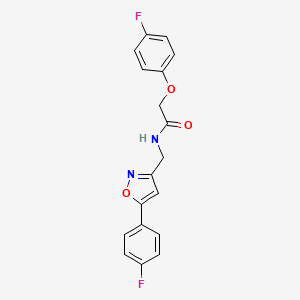

![molecular formula C21H34N4OS B2597022 N-[(4-丁基-5-丙烷-2-基硫烷基-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺 CAS No. 476438-96-7](/img/structure/B2597022.png)

N-[(4-丁基-5-丙烷-2-基硫烷基-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺

货号 B2597022

CAS 编号:

476438-96-7

分子量: 390.59

InChI 键: XBFIMIPKNMZGCU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of high nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, has been attracting increasing interest over the past decade because of their utility in various applications .Molecular Structure Analysis

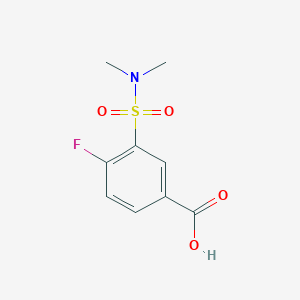

The molecular formula of “N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is C21H34N4OS, and its molecular weight is 390.59.Chemical Reactions Analysis

While specific chemical reactions involving “N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” are not available, 1,2,4-triazoles in general can undergo a variety of chemical reactions .科学研究应用

金属有机骨架中的功能化金刚烷

- 对功能化金刚烷构造基的研究,包括 1,3-双(1,2,4-三唑-4-基)金刚烷,已导致混合配体铜(II) 1,2,4-三唑基/羧酸盐金属有机骨架的开发。这些骨架具有独特的结构特征,在磁化率研究中具有潜在应用 (Senchyk 等人,2013)。

合成工艺开发

- 已开发出一种用于合成金刚烷衍生物的会聚工艺,包括抑制剂如金刚烷 11-β-羟基类固醇脱氢酶-1。该工艺以其高产率和可扩展性而著称,表明了大规模生产和各种应用的潜力 (Becker 等人,2008)。

神经保护剂

- 已合成荧光杂环金刚烷胺,以作为神经保护剂的潜在用途。它们表现出多种功能,包括抑制 N-甲基-d-天冬氨酸受体、钙通道和一氧化氮合酶,以及抗氧化特性 (Joubert 等人,2011)。

N-芳基金刚烷-1-甲酰胺的合成

- N-芳基(苄基)金刚烷-1-甲酰胺的催化合成已实现,为创建金刚烷衍生物提供了另一条途径 (Shishkin 等人,2020)。

抗菌和抗炎活性

- 金刚烷衍生物,特别是 S-取代和 N-取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇,已显示出针对各种病原体的有效抗菌活性以及显着的抗炎作用 (Al-Abdullah 等人,2014)。

金刚烷作为配位聚合物的构建模块

- 正交取代的唑-羧酸盐金刚烷配体已被用于创建配位聚合物,展示了金刚烷衍生物在构建新型聚合物结构中的多功能性 (Pavlov 等人,2019)。

高性能聚酰胺

- 已合成含有金刚烷型卡多二羧酸的新型聚酰胺,显示出在需要高拉伸强度和耐温性的应用中具有前景 (Liaw 等人,1999)。

抗病毒研究

- 已合成金刚烷衍生物并评估其抗病毒活性,突出了这些化合物在对抗病毒感染中的潜在用途 (Moiseev 等人,2012)。

作用机制

未来方向

属性

IUPAC Name |

N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFIMIPKNMZGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

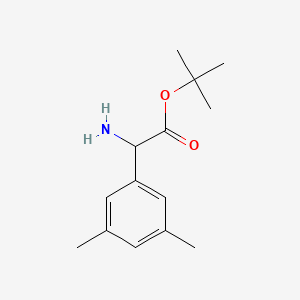

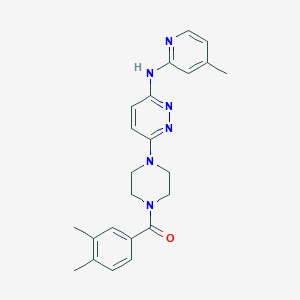

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)

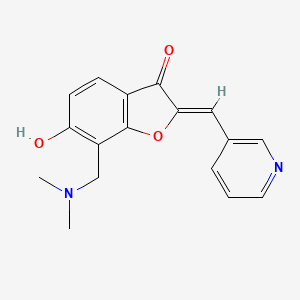

![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)

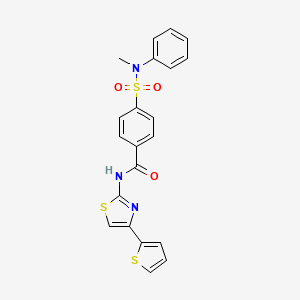

![Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2596954.png)

![N-[2-Methyl-5-(2-oxoimidazolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2596955.png)

![Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate](/img/structure/B2596959.png)